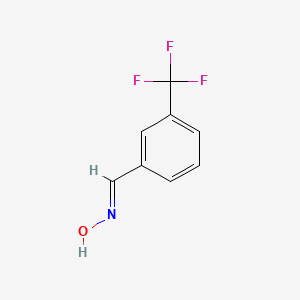

3-(Trifluoromethyl)benzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

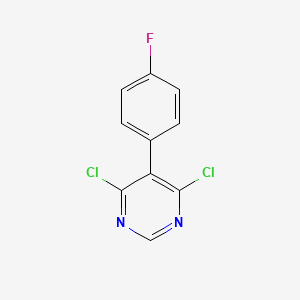

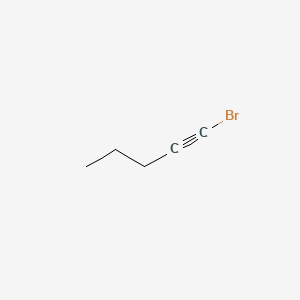

3-(Trifluoromethyl)benzaldehyde oxime (3-TFO) is a versatile and promising compound with a wide range of potential applications in both scientific research and practical applications. It is a trifluoromethyl-substituted benzaldehyde oxime, which is a cyclic organic compound with a molecular formula of C8H7F3NO. This compound has been extensively studied in the past decade due to its unique properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Catalytic Properties and Reaction Mechanisms

- Transition-Metal Catalysis : Transition-metal triflates catalyze the formation of oxime ketals of tetrahydrofuran via C–H functionalization, indicating the potential of 3-(Trifluoromethyl)benzaldehyde oxime in such reactions (Shafi, 2015).

- Synthesis Catalysis : Iron(III) Chloride can catalyze the synthesis of benzaldehyde oxime, suggesting its relevance in facilitating similar syntheses (Zhang Hong-ping, 2012).

Thermal Properties and Safety

- Thermal Hazard Analysis : Studies on thermal hazards of benzaldehyde oxime reveal significant heat release under certain conditions, important for safety in production and storage (Deng et al., 2017).

Chemical Reactions and Pathways

- Photoinduced Electron-Transfer Reactions : Benzaldehyde oximes, including this compound, undergo various chemical transformations under photoinduced electron-transfer conditions (de Lijser et al., 2006).

Application in Biological Studies

- Plant Growth Regulation : Certain benzaldehyde O-alkyloximes, similar in structure to this compound, have shown potential as plant growth regulators, indicating possible applications in agriculture (Yoshikawa & Doi, 1998).

Physicochemical and Spectroscopic Studies

- Molecular Docking and Conformational Studies : Conformational, spectroscopic, and molecular docking studies of benzaldehyde oximes provide insights into their interaction with biological targets (Kaya et al., 2018).

Miscellaneous Applications

- Dehydration and Oxidation Reactions : Research on the dehydration of benzaldehyde oxime by ruthenium and the oxidation of oximes to carbonyl compounds highlights the chemical versatility of such compounds (Kukushkin et al., 1997); (Zhou et al., 2010).

Safety and Hazards

While specific safety and hazard information for “3-(Trifluoromethyl)benzaldehyde oxime” was not found, general precautions for handling similar chemicals include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It has been suggested that the compound may interact with its targets through the formation of covalent bonds . The trifluoromethyl group in the compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets .

Biochemical Pathways

It has been noted that compounds with similar structures have been involved in various biochemical processes

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(Trifluoromethyl)benzaldoxime is currently unknown

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Trifluoromethyl)benzaldehyde oxime involves the conversion of 3-(Trifluoromethyl)benzaldehyde to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "3-(Trifluoromethyl)benzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 3-(Trifluoromethyl)benzaldehyde in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture at reflux for several hours", "Cool the mixture and filter the precipitated product", "Wash the product with water and dry it under vacuum", "Recrystallize the product from ethanol to obtain pure 3-(Trifluoromethyl)benzaldehyde oxime" ] } | |

| 154238-37-6 | |

Fórmula molecular |

C8H6F3NO |

Peso molecular |

189.13 g/mol |

Nombre IUPAC |

(NZ)-N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H/b12-5- |

Clave InChI |

GIONPAPDKZQLTK-XGICHPGQSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)C(F)(F)F)/C=N\O |

SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=NO |

SMILES canónico |

C1=CC(=CC(=C1)C(F)(F)F)C=NO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)

![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)